molecular formula C27H30ClN5O2 B2509937 2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine CAS No. 1216507-18-4

2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine

Cat. No.: B2509937
CAS No.: 1216507-18-4
M. Wt: 492.02
InChI Key: JYUAPTCSTWVMDG-UHFFFAOYSA-N
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Description

The compound 2-{4-[4-(2-chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine features a pyrazine core substituted with two distinct groups:

  • Phenoxy-linked piperazine-carbonyl moiety: A phenoxy group at position 2 is connected to a 4-(2-chlorophenyl)piperazine-1-carbonyl unit, introducing both aromatic and secondary amine functionalities.

This structural complexity suggests applications in medicinal chemistry, particularly targeting receptors or enzymes where piperazine/piperidine motifs are pharmacologically relevant.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN5O2/c1-20-10-14-32(15-11-20)25-26(30-13-12-29-25)35-22-8-6-21(7-9-22)27(34)33-18-16-31(17-19-33)24-5-3-2-4-23(24)28/h2-9,12-13,20H,10-11,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUAPTCSTWVMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Biological Activity

The compound 2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is a complex organic molecule featuring a piperazine ring, chlorophenyl group, and pyrazine moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H24ClN3O3\text{C}_{20}\text{H}_{24}\text{ClN}_{3}\text{O}_{3}

Molecular Characteristics

PropertyValue
Molecular Weight385.87 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds containing piperazine and chlorophenyl groups. For instance, compounds with structural similarities exhibited significant antimicrobial activity against various bacterial strains using the tube dilution technique.

Case Study:
A study synthesized a series of piperazine derivatives and tested their antimicrobial efficacy. The results indicated that some derivatives showed comparable activity to standard drugs like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa8 µg/mL

Anticancer Activity

In vitro studies have assessed the anticancer potential of compounds structurally related to our target compound. The MTT assay was employed to evaluate cytotoxicity against various cancer cell lines.

Findings:
A derivative with a similar structure demonstrated notable cytotoxic effects on breast cancer cell lines, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Related Compounds

Compound IDCancer Cell LineIC50 (µM)
Compound DMCF-715
Compound EHeLa10
Compound FA54912

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as receptors or enzymes involved in cellular signaling pathways. The piperazine ring is known for its role in modulating neurotransmitter receptors, while the chlorophenyl and pyrazine moieties may enhance binding affinity and specificity towards target sites.

Molecular Docking Studies

Molecular docking studies using software like Schrodinger have illustrated that the compound can effectively bind to certain enzyme active sites, potentially inhibiting their function. This inhibition can lead to disrupted cellular processes in microbial pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

Table 1: Key Structural Features and Differences
Compound Name/ID Core Structure Piperazine/Piperidine Substituents Key Functional Groups Reference
Target Compound Pyrazine 4-(2-Chlorophenyl)piperazine-1-carbonyl; 4-methylpiperidin-1-yl Phenoxy, carbonyl, chloroaryl -
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i) Benzimidazole derivative 4-(4-Chlorophenyl)piperazine Methanesulphonate, propyl chain
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester Pyridazine 4-(4-Chlorophenyl)piperazine Methylpropanoate ester
1-(4-Chlorophenyl)piperazine Simple piperazine 4-Chlorophenyl None
1-[2-(3-Chlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine Piperazine 2-Methoxyphenyl; 3-chlorophenoxypropanoyl Acyl, methoxy, chloroaryl

Key Observations :

  • The 4-chlorophenylpiperazine motif is common in analogues (e.g., compounds 3i, ), but substitution patterns (e.g., methanesulphonate vs. phenoxy-carbonyl) alter polarity and bioavailability.
  • Piperidine vs. Piperazine : The target compound’s 4-methylpiperidinyl group introduces a saturated six-membered ring, contrasting with the piperazine’s two nitrogen atoms, which may influence receptor binding.

Insights :

  • N-Alkylation is a prevalent method for attaching piperazine groups (e.g., ).
  • The target compound’s synthesis may require multi-step coupling, similar to pyridazinone derivatives in , where chloropyridazine reacts with substituted piperazines.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR, MS) Reference
Target Compound C27H27ClN6O2 ~527.0 (estimated) Not reported -
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoate ester C16H22ClN3O2 323.8 IR: 1745 cm⁻¹ (ester C=O); MS: m/z 324 [M+H]+
1-[2-(3-Chlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine C20H23ClN2O3 374.9 Not reported

Analysis :

  • The target compound’s higher molecular weight (~527 vs.
  • Spectroscopic trends : Ester carbonyl peaks (e.g., 1745 cm⁻¹ in ) differentiate functionalities; absence of such data for the target compound highlights a research gap.

Q & A

Q. How to address off-target effects in multi-target drug discovery?

  • Methodological Answer :
  • Polypharmacology Profiling : Screen against a panel of 50+ GPCRs and ion channels using Eurofins’ SafetyScreen44 .
  • CRISPR-Cas9 Knockout : Validate target engagement by deleting candidate receptors in cell models .

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